2,5-Bis(chloromethyl)pyrazine
Overview
Description
2,5-Bis(chloromethyl)pyrazine is a coordination complex that contains two pyrazine ligands . The compound is an isomer of 2,5-bis(chloromethyl)pyridine and has the same geometry as the pyridine molecule . This complex exists in two different isomeric forms .
Synthesis Analysis
The synthesis of this compound involves several synthetic approaches including condensation reaction, ring closure, metal catalysis, green reaction, Maillard reaction, and acid catalyst on N-substitution . For instance, this compound reacted with sodium alkoxide to give unexpected 2-dialkoxymethyl-5-methylpyrazine along with normal substitution product, 2,5-bis(alkoxymethyl)pyrazine .Molecular Structure Analysis
The molecular structure of this compound contains a total of 16 bonds; 10 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring . The chemical formula is C6H6Cl2N2 and the molecular weight is 177.03 g/mol .Scientific Research Applications
Scientific Research Applications of 2,5-Bis(chloromethyl)pyrazine
Synthesis and Chemical Properties
Synthesis of Pyrazine Acetals : this compound reacts with sodium alkoxide, leading to unexpected products like 2-dialkoxymethyl-5-methylpyrazine and 2,5-bis(alkoxymethyl)pyrazine. This reaction indicates the potential of this compound in synthesizing diverse pyrazine acetals, with the product ratio depending on the solvent and alkoxide used (Eda et al., 2008).
Improved Synthesis of Bis(chloromethyl)arene Monomers : A study demonstrates improved yields in the synthesis of 2,5-bis(chloromethyl) pyrazine through radical chlorination. The findings contribute to optimizing the production of α, α′ -dichlorinated monomers, which are significant in various chemical syntheses (Almassio et al., 2005).
Applications in Coordination Chemistry and Materials Science
Coordination Polymers and Isomerism : this compound has been used to prepare coordination polymers with silver ions. These polymers exhibit unique structural features and isomerism, highlighting the ligand's role in forming complex supramolecular structures (Caradoc-Davies et al., 2001).
Electrochemistry of Ruthenium(II)-Bipyridine Building Blocks : The electrochemical properties of ruthenium(II) complexes incorporating this compound derivatives reveal insights into redox properties and electronic interactions in such complexes, suggesting applications in electrochemical sensors and devices (Marcaccio et al., 2002).
Biomedical Research
- Antimetastatic Properties in Cancer Research : Derivatives of this compound, specifically bis(dioxopiperazines), have been synthesized and evaluated for their antimetastatic properties in the context of cancer research, demonstrating the compound's potential inmedical applications (Witiak et al., 1985).
Optical and Electrochemical Applications
Optoelectronic Properties and Light-Emitting Devices : The synthesis and characterization of 2,5-di(aryleneethynyl)pyrazine derivatives, derived from this compound, have been explored for their structural and optoelectronic properties. These derivatives have potential applications in light-emitting devices, highlighting the versatile use of this compound in material science (Zhao et al., 2004).
Electrochromic Materials Employing Pyrazine Derivatives : Research into novel electrochromic materials using derivatives of this compound demonstrates their potential in near-infrared (NIR) electrochromic devices. These studies underscore the compound's significance in the development of advanced electrochromic materials (Zhao et al., 2014).
Properties
IUPAC Name |
2,5-bis(chloromethyl)pyrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c7-1-5-3-10-6(2-8)4-9-5/h3-4H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIUTOQNQNHRKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)CCl)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201307394 | |
Record name | 2,5-Bis(chloromethyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201307394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58549-95-4 | |
Record name | 2,5-Bis(chloromethyl)pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58549-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Bis(chloromethyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201307394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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